Cas no 82248-59-7 (Atomoxetine hydrochloride)

Atomoxetine hydrochloride Chemische en fysische eigenschappen

Naam en identificatie

-

- (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine hydrochloride

- Atomoxetine HCl

- (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)-propan-1-amine hydrochloride

- Atomoxetine hydrochloride solution

- ATOMOXITINE

- Tomoxetine hydrochloride

- (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride

- (R)-N-Methyl-(2-methylphenoxy)benzenepropanamine Hydrochloride

- LY 139603

- R-Tomexetine Hydrochloride

- Strattera

- (R)-N-Methyl-γ-(2-methylphenoxy)benzenepropanamine hydrochloride

- Atomoxetine hydrochloride

- (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine Hydrochloride

- (R)-Tomoxetine Hydrochloride

- (R)-N-Methyl-gamma-(2-methyl-phenoxy)benzenepropanamine hydrochloride

- (R)-Atomoxetine hydrochloride

- Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (R)- (ZCI)

- Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride, (γR)- (9CI)

- (R)-(-)-N-Methyl-3-[(2-methylphenyl)oxy]-3-phenyl-1-aminopropane hydrochloride

- (R)-(-)-Tomoxetine hydrochloride

- Atemoxetine hydrochloride

- ATOMOXETINE HYDROCHLORIDE (MART.)

- A2357

- Benzenepropanamine, N-methyl-gamma-(2-methylphenoxy)-, hydrochloride, (-)-

- AKOS015920150

- (-)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride

- NS00076233

- SR-01000597779

- 82248-59-7

- (r)-n-methyl-gamma-(2-methylphenoxy)-benzenepropanamine hydrochloride

- (3R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine monohydrochloride

- ATOMOXETINE HYDROCHLORIDE (USP-RS)

- (R)-N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-aminehydrochloride

- ATOMOXETINE HYDROCHLORIDE [MI]

- Strattera (TN)

- CAS-82248-59-7

- ATOMOXETINE HYDROCHLORIDE [ORANGE BOOK]

- F0001-2408

- Atomoxetine (hydrochloride)

- MLS002153176

- Atomoxetine, HCl

- ATOMOXETINE HYDROCHLORIDE (USP MONOGRAPH)

- Atomoxetine Hydrochloride 1.0 mg/ml in Methanol (as free base)

- CHEMBL1702

- Atomoxetine hydrochloride, European Pharmacopoeia (EP) Reference Standard

- METHYL-((R)-3-PHENYL-3-O-TOLYLOXY-PROPYL)-AMINE HYDROCHLORIDE

- HMS3413C05

- (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride

- ATOMXETINE HYROCHLORIDE

- Atomoxetine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material

- LY-139603

- Atomoxetine (as hydrochloride)

- SR-01000763397

- ATOMOXETINE HYDROCHLORIDE [EP MONOGRAPH]

- SMR000469177

- SR-01000597779-1

- ATOMOXETINE HYDROCHLORIDE [WHO-DD]

- EN300-18528139

- 57WVB6I2W0

- NSC 759104

- UNII-57WVB6I2W0

- CCG-100874

- MLS001401377

- ATOMOXETINE HYDROCHLORIDE [MART.]

- DTXSID2044266

- D02574

- NSC-759104

- (R)-N-METHYL-3-PHENYL-3-(O-TOLYLOXY)PROPAN-1-AMINE HCL

- BENZENEPROPANAMINE, N-METHYL-.GAMMA.-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)

- LY-135252

- HMS3677C05

- NCGC00025345-02

- DTXCID0024266

- ATOMOXETINE HYDROCHLORIDE [JAN]

- SR-01000763397-3

- (-)-N-methyl-gamma(2-methylphenoxy)benzenepropamine Hydrochloride

- CHEBI:331697

- Q27225729

- Atomoxetine for impurity A identification, European Pharmacopoeia (EP) Reference Standard

- Hydrochloride, Atomoxetine

- (R)-(-)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride

- Atomoxetine for impurity A identification

- SCHEMBL122111

- Atomoxetine hydrochloride (JAN/USP)

- s3175

- HCl, Atomoxetine

- Tox21_110292_1

- NCGC00016056-02

- KS-1223

- MFCD06410992

- Atomoxetine hydrochloride [USAN]

- CS-1085

- HY-17385

- methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride

- Atomoxetine hydrochloride- Bio-X

- BM164222

- LY-139602 [(+)-isomer]

- LUCXVPAZUDVVBT-UNTBIKODSA-N

- ATOMOXETINE HYDROCHLORIDE [USP-RS]

- BENZENEPROPANAMINE, N-METHYL-gamma-(2-METHYLPHENOXY)-, HYDROCHLORIDE, (-)

- (-)-N-Methyl-3-phenyl-3-(o-tolyloxy)propylamine hydrochloride

- SW197504-3

- NC00124

- Atomoxetine hydrochloride, United States Pharmacopeia (USP) Reference Standard

- (R)-Tomoxetine hydrochloride, solid

- Tox21_110292

- ATOMOXETINE HCL [VANDF]

- ATOMOXETINE HYDROCHLORIDE (EP MONOGRAPH)

- ATOMOXETINE HYDROCHLORIDE [USP MONOGRAPH]

-

- MDL: MFCD06410992

- Inchi: 1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1

- InChI-sleutel: LUCXVPAZUDVVBT-UNTBIKODSA-N

- LACHT: [C@H](C1C=CC=CC=1)(CCNC)OC1C=CC=CC=1C.Cl

Berekende eigenschappen

- Exacte massa: 291.138992g/mol

- Oppervlakte lading: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 2

- Aantal draaibare bindingen: 6

- Monoisotopische massa: 291.138992g/mol

- Monoisotopische massa: 291.138992g/mol

- Topologisch pooloppervlak: 21.3Ų

- Zware atoomtelling: 20

- Complexiteit: 237

- Aantal isotopen atomen: 0

- Gedefinieerd atoomstereocentrumaantal: 1

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Aantal covalent gebonden eenheden: 2

Experimentele eigenschappen

- Kleur/vorm: solid

- Smeltpunt: 167.0 to 171.0 deg-C

- Kookpunt: 389°C at 760 mmHg

- Vlampunt: 9℃

- PSA: 21.26000

- LogboekP: 4.91750

- pka: 10.13(at 25℃)

- Merck: 863

- Specifieke rotatie: D25 -38.01°; 36525 -177.26° (c = 1 in methanol); D23 -41.37° (c = 1.02 in methanol); D25 -40.3° (c = 0.94 in ethanol)

Atomoxetine hydrochloride Beveiligingsinformatie

- Signaalwoord:Warning

- Gevaarverklaring: H315-H319-H335

- Waarschuwingsverklaring: P261-P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 11-23/24/25-39/23/24/25

- Veiligheidsinstructies: S22-S24/25

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Atomoxetine hydrochloride Douanegegevens

- HS-CODE:2922299090

- Douanegegevens:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Atomoxetine hydrochloride Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0001-2408-5g |

methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride |

82248-59-7 | 95%+ | 5g |

$417.0 | 2023-09-07 | |

| Life Chemicals | F0001-2408-10g |

methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride |

82248-59-7 | 95%+ | 10g |

$584.0 | 2023-09-07 | |

| Life Chemicals | F0001-2408-0.5g |

methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine hydrochloride |

82248-59-7 | 95%+ | 0.5g |

$132.0 | 2023-09-07 | |

| Axon Medchem | 1297-10 mg |

Atomoxetine hydrochloride |

82248-59-7 | 99% | 10mg |

€95.00 | 2023-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IO597-1g |

Atomoxetine hydrochloride |

82248-59-7 | 98+% | 1g |

798CNY | 2021-05-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001587 |

Atomoxetine hydrochloride |

82248-59-7 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A87030-100mg |

Atomoxetine hydrochloride |

82248-59-7 | 98% | 100mg |

¥46.0 | 2022-04-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001586 |

82248-59-7 | ¥1556.7 | 2023-01-13 | ||||

| TRC | A791400-5mg |

Atomoxetine Hydrochloride |

82248-59-7 | 5mg |

$ 97.00 | 2023-04-19 | ||

| TRC | A791400-50mg |

Atomoxetine Hydrochloride |

82248-59-7 | 50mg |

$ 442.00 | 2023-04-19 |

Atomoxetine hydrochloride Productiemethode

Productiemethode 1

Productiemethode 2

1.2 Reagents: Hydrochloric acid Solvents: Isopropanol , tert-Butyl methyl ether ; 0 - 5 °C

Productiemethode 3

Productiemethode 4

1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Ethyl acetate , Water ; rt

Productiemethode 5

2.1 Solvents: Ethanol , Water

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Productiemethode 6

2.1 Solvents: Ethanol , Water ; 12 h, 30 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

Productiemethode 7

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Productiemethode 8

Productiemethode 9

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether

Productiemethode 10

1.2 Solvents: Hexane ; 30 min, reflux

2.1 Solvents: Water ; 3 h, 130 °C; 130 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Productiemethode 11

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

Productiemethode 12

Productiemethode 13

1.2 Reagents: Hydrochloric acid Solvents: Water

Productiemethode 14

Productiemethode 15

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt

Atomoxetine hydrochloride Raw materials

- (R)-3-(2-methylphenoxy)-3-phenylprop-1-yl methanesulfonate

- Benzenemethanol, a-[2-(methylamino)ethyl]-, (aS)-

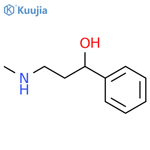

- methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine

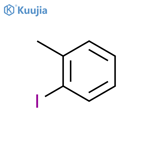

- 2-Iodotoluene

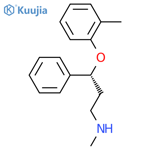

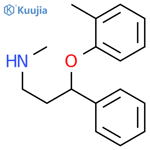

- Atomoxetine

- (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

- (S)-(-)-3-Chloro-1-phenyl-1-propanol

- Destolyl Atomoxetine

- (-)-N-tert-butoxycarbonyl-N-methyl-3-phenyl-3-(2-methylphenoxy)propanamine

Atomoxetine hydrochloride Preparation Products

Atomoxetine hydrochloride Leveranciers

Atomoxetine hydrochloride Gerelateerde literatuur

-

Ying Xia,Hong-Li Guo,Ya-Hui Hu,Jia-Yi Long,Jing Chen,Feng Chen,Xing Ji Anal. Methods 2021 13 2434

-

2. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimidesWenliang Zhang,Yujing Yao,Yaling Xu,Xueying Zhou,Ge Wu Org. Chem. Front. 2021 8 5766

-

Huijuan Li,Yongfeng Wang,Cheng Xu,Jingwen Zou,Yaxuan Wu,Guodong Yin Org. Chem. Front. 2023 10 1988

82248-59-7 (Atomoxetine hydrochloride) Gerelateerde producten

- 94-07-5(Synephrine)

- 390-28-3(Methoxamedrine)

- 615-37-2(2-Iodotoluene)

- 83015-26-3(methyl(3R)-3-(2-methylphenoxy)-3-phenylpropylamine)

- 435293-66-6(4'-Hydroxy AtoMoxetine)

- 154-23-4(Catechin)

- 420-16-6(Boron trifluoride acetonitrile complex)

- 480-37-5(Pinostrobin)

- 115290-81-8(Destolyl Atomoxetine)

- 2229193-49-9({1-(4-methoxy-3-nitrophenyl)methylcyclopropyl}methanol)